
2-Hydrazinyl-3-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-3-isopropylpyridine: is a chemical compound with the molecular formula C8H13N3. It is a derivative of pyridine, characterized by the presence of a hydrazine group at the second position and an isopropyl group at the third position on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-3-isopropylpyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This method typically uses solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, with reaction temperatures ranging from 0 to 150°C, depending on the structure of the initial halogen-substituted pyridine .
Industrial Production Methods: In industrial settings, the production of this compound may involve the large-scale reaction of 2-chloropyridine derivatives with hydrazine hydrate under controlled conditions. The reaction is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydrazinyl-3-isopropylpyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the hydrazine group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Copper sulfate, silver oxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Pyridine, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide.
Major Products:
Oxidation Products: Pyridine derivatives with modified functional groups.
Reduction Products: Amine derivatives.
Substitution Products: Pyridine derivatives with various functional groups introduced at the hydrazine position.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-3-isopropylpyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-3-isopropylpyridine involves its interaction with specific molecular targets and pathways. The hydrazine group is highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity is exploited in the synthesis of pharmaceuticals, where the compound can modify biological targets to exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydrazinylpyridine: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Isopropylpyridine: Lacks the hydrazine group, reducing its reactivity and limiting its applications in organic synthesis.
2-Hydrazinyl-4-methylpyridine: Similar structure but with a methyl group at the fourth position, which can influence its reactivity and applications.
Uniqueness: 2-Hydrazinyl-3-isopropylpyridine is unique due to the presence of both the hydrazine and isopropyl groups, which confer specific reactivity and steric properties.
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(3-propan-2-ylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N3/c1-6(2)7-4-3-5-10-8(7)11-9/h3-6H,9H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
LHKBXLIQEBDMSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=CC=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15230614.png)

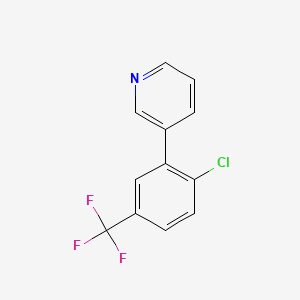
![2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15230638.png)
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15230643.png)
![(2-Methylbenzo[d]thiazol-4-yl)methanol](/img/structure/B15230644.png)
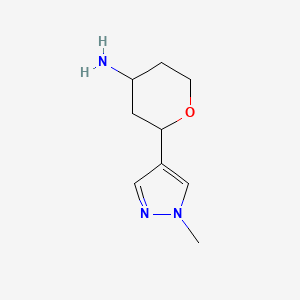

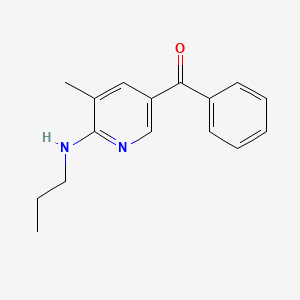
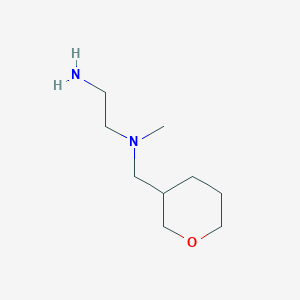
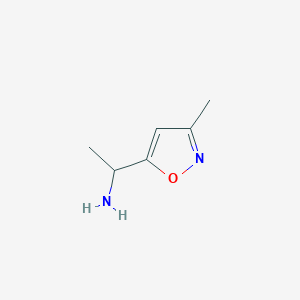
![Benzo[d]isothiazol-7-ylmethanamine](/img/structure/B15230686.png)
![4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B15230702.png)
